molecular formula C10H19NO2S B2932479 Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate CAS No. 1596616-95-3

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate

Cat. No.: B2932479
CAS No.: 1596616-95-3
M. Wt: 217.33
InChI Key: AODZGNVORZGUJT-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is an organic compound with the molecular formula C10H19NO2S It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,2-dimethylthiomorpholine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the thiomorpholine to the acrylate. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines or thiols, often in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 3-(2,2-dimethylmorpholin-4-yl)propanoate: Similar structure but with an oxygen atom instead of sulfur in the ring.

    Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart different chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom can participate in distinct chemical reactions and interactions, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2)8-11(6-7-14-10)5-4-9(12)13-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODZGNVORZGUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596616-95-3
Record name methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate
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